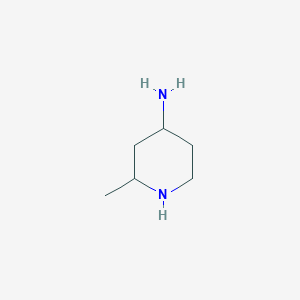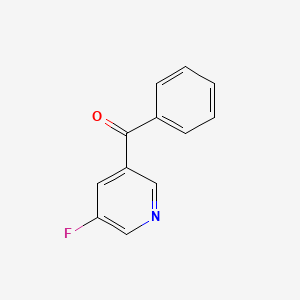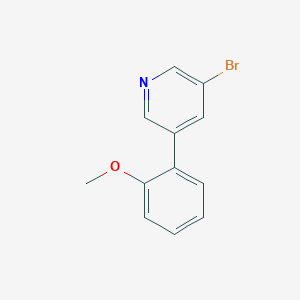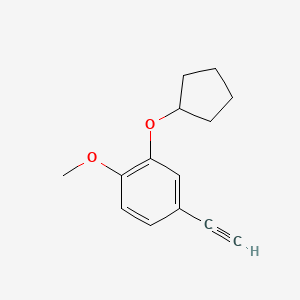
1H,1H,7H-Perfluoroheptyl 4,4,5,5,5-pentafluoropentyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,1H,7H-Perfluoroheptyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,7H-Perfluoroheptyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of perfluoroheptyl alcohol with pentafluoropentyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1H,1H,7H-Perfluoroheptyl 4,4,5,5,5-pentafluoropentyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the carbonate group into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1H,1H,7H-Perfluoroheptyl 4,4,5,5,5-pentafluoropentyl carbonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of fluorinated polymers and coatings, which have applications in various industries including electronics and aerospace.
Mecanismo De Acción
The mechanism of action of 1H,1H,7H-Perfluoroheptyl 4,4,5,5,5-pentafluoropentyl carbonate involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, such as increased hydrophobicity or altered reactivity. The compound can also participate in various chemical reactions, leading to the formation of new products with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
1H,1H,7H-Perfluoroheptyl acrylate: Another fluorinated compound used in surface functionalization and nanomaterial synthesis.
Perfluorooctyl iodide: Used in the synthesis of perfluorinated compounds and as a reagent in organic chemistry.
Uniqueness
1H,1H,7H-Perfluoroheptyl 4,4,5,5,5-pentafluoropentyl carbonate is unique due to its carbonate group, which imparts distinct reactivity compared to other fluorinated compounds. This makes it valuable in specific applications where such reactivity is desired.
Propiedades
Fórmula molecular |
C13H9F17O3 |
|---|---|
Peso molecular |
536.18 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 4,4,5,5,5-pentafluoropentyl carbonate |
InChI |
InChI=1S/C13H9F17O3/c14-5(15)9(20,21)11(24,25)12(26,27)10(22,23)8(18,19)4-33-6(31)32-3-1-2-7(16,17)13(28,29)30/h5H,1-4H2 |
Clave InChI |
XFRXYMASEOYYDC-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C(F)(F)F)(F)F)COC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12081841.png)

![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12081852.png)





![N-[(5-bromo-2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B12081912.png)

![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B12081930.png)
![1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)-](/img/structure/B12081936.png)


